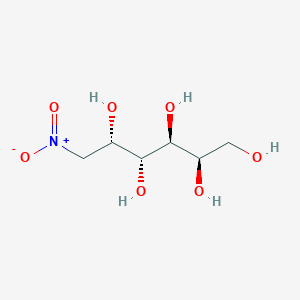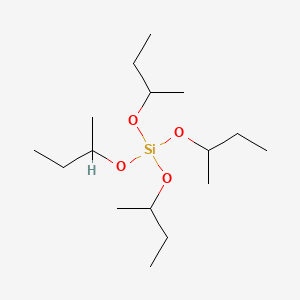
Ethyl pyridin-3-ylcarbamate
Übersicht
Beschreibung
Ethyl pyridin-3-ylcarbamate is an organic compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular structure of Ethyl pyridin-3-ylcarbamate involves cyclic amide-water-pyridine moieties . The primary hydrogen bonding and aggregation in these carbamates involve these moieties as dimers about inversion centres .Physical And Chemical Properties Analysis
Ethyl pyridin-3-ylcarbamate is a solid compound . Its SMILES string is O=C(OCC)NC1=CN=CC=C1 .Wissenschaftliche Forschungsanwendungen
Field Chemistry
Ethyl pyridin-3-ylcarbamate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It’s used in proteomics research .
Application Summary
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s used in the preparation of pyridine derivatives .
Results or Outcomes
The outcomes of using Ethyl pyridin-3-ylcarbamate also depend on the specific research context. For instance, it has been used in the synthesis of pyridine derivatives, which are important heterocyclic compounds with a wide range of biological activities .
Field Proteomics Research
Ethyl pyridin-3-ylcarbamate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.
Results or Outcomes
The outcomes of using Ethyl pyridin-3-ylcarbamate in proteomics research would also depend on the specific research context. For instance, it could potentially aid in the identification and analysis of proteins in a given sample .
Field Synthesis of Substituted Carbamates
Ethyl pyridin-3-ylcarbamate can be used in the synthesis of substituted carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.
Application Summary
In this context, Ethyl pyridin-3-ylcarbamate could be used as a starting material or intermediate in the synthesis of various substituted carbamates .
Results or Outcomes
The outcomes of using Ethyl pyridin-3-ylcarbamate in the synthesis of substituted carbamates would depend on the specific synthesis route and the desired product .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRSARVOZNPQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284277 | |
| Record name | ethyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyridin-3-ylcarbamate | |
CAS RN |
6276-11-5 | |
| Record name | 6276-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)







![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)